molecular formula C6H17O21P5 · 10NH4 B1154428 D-myo-Inositol-1,3,4,5,6-pentaphosphate (ammonium salt)

D-myo-Inositol-1,3,4,5,6-pentaphosphate (ammonium salt)

Numéro de catalogue B1154428
Poids moléculaire: 760.4
Clé InChI: XBTRUCOJSYAABC-WQKSOBCJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Inositol-1,3,4,5,6-pentaphosphate (Ins(1,3,4,5,6)P5) is one of the many inositol phosphate isomers that act as small, soluble second messengers in the transmission of cellular signals. It can be interconverted with Ins(3,4,5,6)P4 by a 1-kinase/1-phosphatase cycle, as well as with Ins(1,4,5,6)P4 in a 3-kinase/3-phosphatase cycle. Ins(1,3,4,5,6)P5 inhibits the phosphorylation and kinase activity of Akt/PKB, inducing apoptosis in ovarian, lung, and breast cancer cells. It exhibits antiangiogenic activity in vitro, blocking capillary tube formation of HUVEC, as well as antitumor effects against cancer xenografts in nude mice. Ins(1,3,4,5,6)P5 binds to the PH domain of Grp1 with a Kd of 590 nM.

Applications De Recherche Scientifique

Applications in Gynecological and Endocrine Disorders

D-myo-Inositol-1,3,4,5,6-pentaphosphate and its derivatives are pivotal in multiple signaling pathways in the human body. Particularly noteworthy is its role in treating polycystic ovary syndrome (PCOS), as it enhances the quality of oocytes, regularizes menstrual cycles, and boosts ovulation rates. Besides, it shows promise in preventing gestational diabetes among at-risk patients. The compound is also involved in the phospholipase C pathway, suggesting a potential link to hypothyroidism treatment. Additionally, its ability to inhibit aromatase expression, pivotal for endometrial tissue growth, positions it as a potential therapeutic agent in treating endometriosis. Despite these profound implications, further research is essential to fully exploit its potential in managing endocrine-related disorders (Swora et al., 2022).

Management of Polycystic Ovary Syndrome (PCOS)

Inositol isomers, especially Myo-inositol and D-chiro-inositol, are significant in managing PCOS. They potentially improve metabolic, hormonal, and reproductive aspects of PCOS. In assisted reproductive technologies, Myo-inositol and combined treatments enhance clinical outcomes. Additionally, Myo-inositol monotherapy has been effective in preventing and treating gestational diabetes mellitus (GDM), though further research is needed to solidify these findings (Gateva et al., 2018).

Treatment of Diabetes Mellitus

Inositol and myo-inositol hexakisphosphate (IP6) are gaining attention for their beneficial properties in managing diabetes mellitus. Research highlights their role in improving diabetic indices by regulating activities of metabolic enzymes involved in lipid and carbohydrate metabolism. The combination of IP6 and inositol supplements demonstrates potential in modulating insulin secretion, serum leptin concentrations, and mitigating vascular damage. This review suggests that inositol and IP6 may offer a natural alternative to conventional diabetes treatments, though more research is needed to understand their mechanisms of action fully (Omoruyi et al., 2020).

Enhancing Phytate Availability in Soils

Phytate, a derivative of myo-inositol hexakisphosphate, plays a significant role in soil organic phosphorus. As a major nutrient, optimizing soil phytate-P can potentially enhance the economic and environmental sustainability of agricultural production. Research suggests that strategies involving plant and microbial secretion of mobilizing agents can improve phytate solubility and mineralization, thereby enhancing phytate-P availability in the rhizosphere. However, further investigation is required to understand the processes influencing phytate-P acquisition by plants and to develop effective molecular biotechnologies for better soil phytate dynamics (Liu et al., 2022).

Propriétés

Formule moléculaire

C6H17O21P5 · 10NH4

Poids moléculaire

760.4

InChI

InChI=1S/C6H17O21P5.10H3N/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13;;;;;;;;;;/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22);10*1H3/t1-,2?,3?,4?,5?,6?;;;;;;;;;;

Clé InChI

XBTRUCOJSYAABC-WQKSOBCJSA-N

SMILES

O[C@@H]1[C@H](OP([O])([O-])=O)[C@@H](O[P+]([O-])([O-])=O)[C@H](OP([O])([O-])=O)[C@@H](OP([O-])([O-])=O)[C@@H]1OP([O])([O-])=O.[NH4+].[NH4+].[NH4+].[NH4].[NH4].[NH4+].[NH4+].[NH4].[NH4+].[NH4]

Synonymes

Ins(1,3,4,5,6)P5; 1,3,4,5,6-IP5 (sodium salt)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.